N,N'-Bis(2-chloroethyl)oxamide

Vue d'ensemble

Description

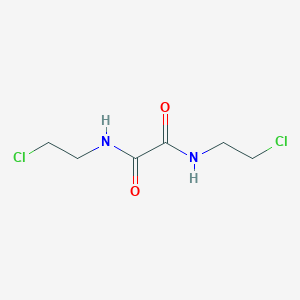

N,N’-Bis(2-chloroethyl)oxamide is a heterocyclic organic compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . This compound is characterized by the presence of two 2-chloroethyl groups attached to an oxamide core. It is primarily used in biochemical research and has applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Bis(2-chloroethyl)oxamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the following steps:

Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

Reaction with 2-Chloroethylamine: The oxalyl chloride is then reacted with 2-chloroethylamine in the presence of a base such as triethylamine to form N,N’-Bis(2-chloroethyl)oxamide.

Industrial Production Methods: Industrial production of N,N’-Bis(2-chloroethyl)oxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Bis(2-chloroethyl)oxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form oxamide and 2-chloroethanol.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products include substituted oxamides with various functional groups replacing the chloroethyl groups.

Hydrolysis: The major products are oxamide and 2-chloroethanol.

Oxidation and Reduction: Depending on the conditions, various oxidized or reduced derivatives of the compound can be formed.

Applications De Recherche Scientifique

Research indicates that N,N'-Bis(2-chloroethyl)oxamide exhibits notable anticancer properties . It has been studied for its ability to inhibit growth in various cancer cell lines through mechanisms that disrupt essential cellular processes. Key findings include:

- Mechanism of Action : The compound may interfere with DNA replication or repair mechanisms, leading to increased apoptosis in cancer cells.

- Binding Studies : Interaction studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have revealed its binding affinities with biomolecules, potentially influencing cancer-related signaling pathways.

Applications in Medicinal Chemistry

- Anticancer Agent : this compound shows promise as a lead compound for developing new anticancer drugs. Its structural similarity to existing chemotherapeutics allows it to be explored for enhanced efficacy and reduced side effects.

- Drug Development : The compound's ability to form stable hydrogen-bonded structures enhances its solubility and bioavailability, making it a candidate for formulation into drug delivery systems.

- Research Tool : As a research reagent, it can be utilized in studies investigating cellular mechanisms of cancer progression and treatment resistance.

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency.

- Mechanistic Insights : Research utilizing mass spectrometry has provided insights into how this compound interacts with DNA, suggesting potential pathways for inducing cytotoxicity through alkylation mechanisms similar to those observed with nitrogen mustards .

Mécanisme D'action

The mechanism of action of N,N’-Bis(2-chloroethyl)oxamide involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids, leading to modifications in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and DNA replication .

Comparaison Avec Des Composés Similaires

N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.

N,N’-Bis(2-chloroethyl)urea: Contains a urea core instead of an oxamide core.

N,N’-Bis(2-chloroethyl)carbamate: Contains a carbamate core instead of an oxamide core.

Uniqueness: N,N’-Bis(2-chloroethyl)oxamide is unique due to its specific combination of chloroethyl groups and oxamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research applications where specific interactions with biological molecules are required .

Activité Biologique

N,N'-Bis(2-chloroethyl)oxamide, a synthetic organic compound with the molecular formula CHClNO, is recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its oxamide structure, which features two chloroethyl groups that contribute to its reactivity and potential therapeutic applications.

This compound acts primarily as an alkylating agent , meaning it can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and other cellular components. This interaction can lead to modifications that disrupt normal cellular processes, including:

- Inhibition of DNA replication : The chloroethyl groups can alkylate DNA bases, leading to cross-linking and the formation of DNA adducts that hinder replication and transcription.

- Alteration of protein function : By modifying amino acid residues within proteins, the compound can affect enzyme activity and signal transduction pathways.

The mechanism of action involves the nucleophilic attack by biological macromolecules on the electrophilic chloroethyl groups, resulting in covalent modifications that can trigger cytotoxic effects in cells, particularly in cancerous tissues .

Biological Activity and Applications

Research has demonstrated that this compound exhibits notable anticancer properties . It has been studied across various cancer cell lines, showing potential as an inhibitor of tumor growth. The following are key findings from recent studies:

- Cytotoxicity : Studies indicate that this compound induces cytotoxic effects in several cancer cell lines through its alkylating action .

- Mechanistic Insights : Interaction studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry have elucidated its binding affinities with biomolecules, providing insights into how it influences cellular signaling pathways related to cancer progression .

- Therapeutic Potential : Its ability to disrupt essential cellular processes positions this compound as a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| N,N'-Bis(2-chloroethyl)urea | CHClNO | Similar reactivity; used in agricultural chemistry | Moderate cytotoxic effects |

| N,N'-Bis(3-chloropropyl)oxalamide | CHClNO | Exhibits similar biological activity; longer alkyl chain | Significant anticancer properties |

| N,N'-Diethyl oxalamide | CHNO | Less reactive; primarily used as a solvent | Minimal biological activity |

| N,N'-Bis(4-methylbenzyl)oxalamide | CHNO | Enhanced stability; explored for polymer applications | Limited anticancer activity |

Case Studies

- Study on Cytotoxic Effects : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human leukemia cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

- Mechanistic Study : Another research investigation utilized mass spectrometry to track the formation of DNA adducts upon treatment with this compound. The study concluded that the compound effectively alkylates guanine residues in DNA, leading to increased apoptosis in treated cells .

Propriétés

IUPAC Name |

N,N'-bis(2-chloroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAULJMMFLVLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292568 | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16813-43-7 | |

| Record name | 16813-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.